![molecular formula C10H12BrNOS B7509786 N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide, also known as BrCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BrCB is a cyclobutane-based compound that contains a thiophene ring and a bromine atom.
Mecanismo De Acción
The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide is not fully understood, but it is believed to act through multiple pathways. It has been suggested that N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide may inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of ion channels and receptors in the nervous system, leading to its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has been found to have both biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, which may be attributed to its ability to inhibit the production of inflammatory mediators. N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to modulate various signaling pathways involved in cell survival and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has shown potent biological activity in various scientific research applications, making it a promising compound for further investigation. However, one limitation of using N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide research. One area of interest is its potential as a neuroprotective agent for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide may lead to the development of more potent and selective compounds. Finally, the potential toxicity of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide needs to be further evaluated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide involves the reaction of 5-bromothiophene-3-carboxaldehyde with cyclobutanecarboxylic acid in the presence of a suitable base such as triethylamine. The resulting N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide compound is purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has shown promising results in various scientific research applications, particularly in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties in animal models. Additionally, N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-4-7(6-14-9)5-12-10(13)8-2-1-3-8/h4,6,8H,1-3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOBHWVTMUMEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
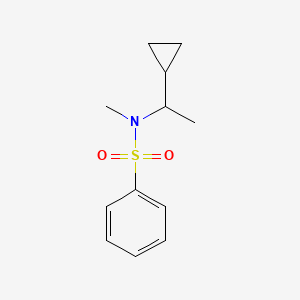
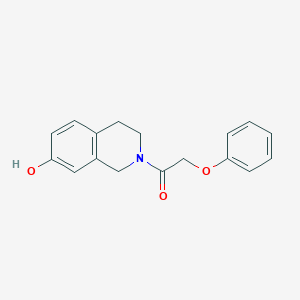
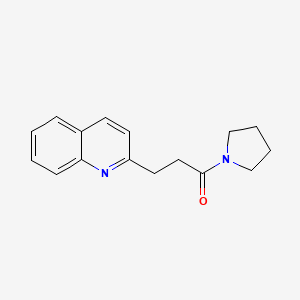
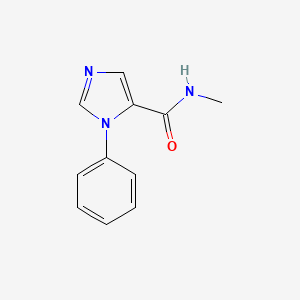


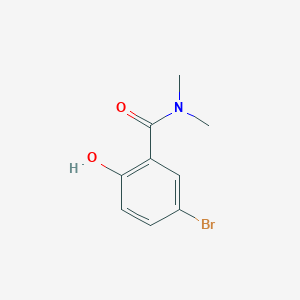
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)